LDC000067

Descripción general

Descripción

- LDC000067 es un inhibidor altamente selectivo de la cinasa dependiente de ciclina 9 (CDK9). Su estructura química se caracteriza por el número CAS 1073485-20-7.

- CDK9 desempeña un papel crucial en la regulación de la transcripción al fosforilar la ARN polimerasa II (RNAPII) durante la elongación de la transcripción. This compound se dirige específicamente a CDK9, afectando la expresión genética y los procesos celulares .

Métodos De Preparación

Rutas de Síntesis: La ruta sintética para LDC000067 implica reacciones químicas para ensamblar su estructura molecular. Desafortunadamente, los detalles sintéticos específicos no están fácilmente disponibles en el dominio público.

Producción Industrial: La información sobre los métodos de producción industrial a gran escala para this compound es limitada debido a su uso principalmente orientado a la investigación.

Análisis De Reacciones Químicas

Reacciones Sufridas: LDC000067 participa en varias reacciones químicas, incluida la fosforilación e inhibición de CDK9. No experimenta transformaciones metabólicas significativas.

Reactivos y Condiciones Comunes: Dado que los métodos sintéticos detallados son escasos, los reactivos y condiciones específicos permanecen sin revelar.

Productos Mayores: this compound en sí es el producto principal, y su selectividad para CDK9 lo distingue de otros inhibidores de CDK.

Aplicaciones Científicas De Investigación

Química: LDC000067 es una herramienta valiosa para estudiar la regulación transcripcional y la dinámica de la ARN polimerasa II.

Biología: Los investigadores utilizan this compound para investigar la expresión genética, el control del ciclo celular y las respuestas celulares.

Medicina: Sus posibles aplicaciones terapéuticas incluyen el tratamiento del cáncer, ya que la inhibición de CDK9 afecta la proliferación y la supervivencia celular.

Industria: Si bien no se utiliza directamente en la industria, los conocimientos de la investigación de this compound pueden informar el desarrollo de fármacos.

Mecanismo De Acción

- LDC000067 inhibe CDK9 uniéndose a su sitio activo, lo que previene la fosforilación de RNAPII. Esta interrupción afecta la elongación de la transcripción y la expresión genética.

- Los objetivos moleculares incluyen el propio CDK9, RNAPII y los factores posteriores involucrados en la progresión del ciclo celular y la apoptosis.

Comparación Con Compuestos Similares

Singularidad: La excepcional selectividad de LDC000067 para CDK9 lo diferencia de otros inhibidores de CDK.

Compuestos Similares: Si bien this compound se destaca, otros inhibidores de CDK como Palbociclib, Dinaciclib y Flavopiridol comparten algunas similitudes pero carecen del mismo nivel de especificidad.

Actividad Biológica

LDC000067 is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription elongation in eukaryotic cells. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate CDK9 activity, which is often dysregulated in various cancers.

CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II), facilitating transcription elongation. Inhibition of CDK9 by this compound leads to a decrease in RNAP II phosphorylation, resulting in reduced transcriptional output of oncogenes and survival factors such as Mcl-1.

Key Findings on Biological Activity

- Inhibition of Tumor Growth : this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including chordoma cells. In studies, treatment with this compound resulted in significant reductions in cell viability and colony formation in clonogenic assays .

- Impact on CDK9 Expression : High levels of CDK9 expression correlate with poor prognosis in cancer patients. In chordoma tissues, high CDK9 expression was associated with tumor recurrence and reduced survival rates. Inhibition with this compound not only reduced cell growth but also decreased levels of phosphorylated RNAP II and Mcl-1, indicating a direct impact on critical survival pathways .

- 3D Culture Models : The efficacy of this compound was further validated using three-dimensional (3D) culture models that better mimic the in vivo environment. In these models, this compound treatment led to decreased spheroid growth, demonstrating its potential effectiveness in more physiologically relevant settings .

Table 1: Correlation Between CDK9 Expression and Patient Outcomes

| Parameter | Number of Cases (%) | CDK9 Low Expression (n, %) | CDK9 High Expression (n, %) |

|---|---|---|---|

| Total | 55 | 24 (43.6%) | 31 (56.4%) |

| Age | |||

| Average Age | - | 57.6 | 61.22 |

| Median Age | - | 59 | 62 |

| Sex | |||

| Male | 41 | 18 (43.9%) | 23 (56.1%) |

| Female | 14 | 6 (42.9%) | 8 (57.1%) |

| Stage | |||

| Primary | 20 | 11 (55.0%) | 9 (45.0%) |

| Metastatic | 8 | 4 (50.0%) | 4 (50.0%) |

| Recurrent | 32 | 11 (34.4%) | 21 (65.6%) |

Table 2: Survival Analysis Based on CDK9 Expression

| Variables | Total Number of Events | Non-Survival n (%) | Survival (Months) |

|---|---|---|---|

| Age at Diagnosis | |||

| <50 | 19 | 8 (42.1%) | - |

| ≥50 | 36 | 14 (38.9%) | - |

| CDK9 Expression | |||

| Low | 24 | 4 (16.7%) | Mean OS = 78.4 months |

| High | 31 | 18 (58.1%) | Mean OS = 50.2 months |

Case Study: Chordoma Cell Lines

In a study involving chordoma cell lines UCH2 and CH22, treatment with this compound resulted in:

- Significant inhibition of cell growth as measured by MTT assays.

- Apoptosis induction , evidenced by increased markers of programmed cell death.

- Reduced colony formation in clonogenic assays, highlighting its potential as a therapeutic agent against chordoma .

Case Study: Influenza Virus Inhibition

This compound has also shown promise outside oncology; it has been reported to suppress influenza virus infections both in vitro and in vivo, suggesting its versatility as a therapeutic agent beyond cancer treatment .

Propiedades

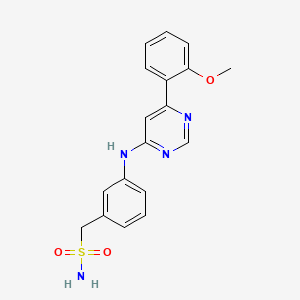

IUPAC Name |

[3-[[6-(2-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-25-17-8-3-2-7-15(17)16-10-18(21-12-20-16)22-14-6-4-5-13(9-14)11-26(19,23)24/h2-10,12H,11H2,1H3,(H2,19,23,24)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQCIOOSELPMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC=N2)NC3=CC=CC(=C3)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073485-20-7 | |

| Record name | (3-{[6-(2-methoxyphenyl)pyrimidin-4-yl]amino}phenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.